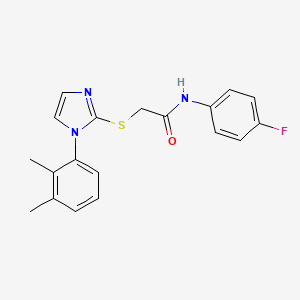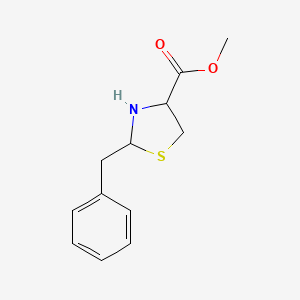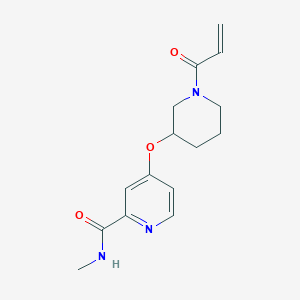
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide, also known as MP-10, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. MP-10 has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide works by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also inhibits the activity of the protein kinase B (AKT) signaling pathway, which is involved in tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the suppression of tumor growth, and the inhibition of viral replication. It has also been found to have antioxidant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple targets, and its low toxicity. However, its synthesis is complex and requires multiple steps, which can be time-consuming and costly.
Direcciones Futuras
There are several potential future directions for research on N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide. One area of interest is the development of more efficient synthesis methods to reduce the cost and time required for its production. Another area of interest is the investigation of its potential use in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide involves a multi-step process that includes the reaction of 3-piperidone with acryloyl chloride, followed by the reaction with 2-aminopyridine and N-methylmorpholine. The resulting compound is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-14(19)18-8-4-5-12(10-18)21-11-6-7-17-13(9-11)15(20)16-2/h3,6-7,9,12H,1,4-5,8,10H2,2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRHTJZYDSSECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2CCCN(C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


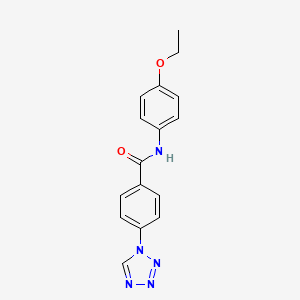
![1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea](/img/structure/B2749954.png)

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,3-dimethyl-1,4,8-triazaspiro[4.5]dec-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B2749956.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2749957.png)
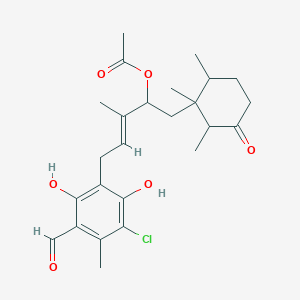
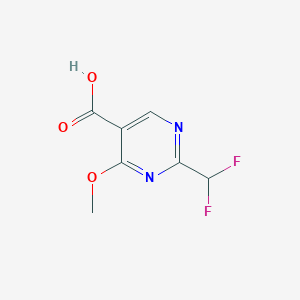
![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2749961.png)

